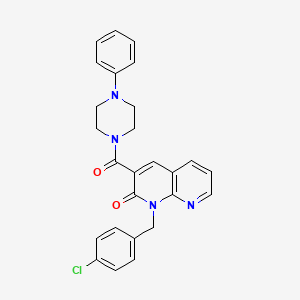![molecular formula C17H13F3N2OS B2380496 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 860644-60-6](/img/structure/B2380496.png)
4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl groups) and the electronegative atoms (oxygen in the methoxy group, nitrogen in the amine group, and fluorine in the trifluoromethyl group) would likely have significant effects on the compound’s structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amine, methoxy, and trifluoromethyl groups in this compound could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Anthelmintic and Antibacterial Applications
4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine and related compounds have shown potential in anthelmintic and antibacterial activities. A study by Bhandari and Gaonkar (2016) synthesized a series of these compounds, including a close derivative N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, and found them to exhibit potent anthelmintic and antibacterial activities (Bhandari & Gaonkar, 2016).
Anticancer Activity
Compounds structurally related to 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine have been tested for anticancer properties. Yakantham, Sreenivasulu, and Raju (2019) synthesized a series of derivatives and tested them against various human cancer cell lines, demonstrating good to moderate anticancer activity (Yakantham, Sreenivasulu, & Raju, 2019).
Synthesis Techniques
Studies have also focused on the synthesis methods for these compounds. Rozentsveig et al. (2011) explored the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole by reacting specific benzenesulfonamide with thiourea, which is relevant to the synthesis of similar thiazol-2-amines (Rozentsveig et al., 2011).
Antimicrobial and Antifungal Effects
The antimicrobial and antifungal effects of similar compounds have been investigated. Jafar et al. (2017) synthesized derivatives, including 4-(4-(1,2,3-thiadiazol-4-yl)phenoxy)-6-methoxy-N,N 2-amine, and found significant antifungal activity against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Other Chemical Reactions and Properties
Other studies have examined the chemical reactions and properties of related compounds. For instance, El-Sakka et al. (2014) synthesized novel amino acid derivatives from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid, showing various chemical properties and antimicrobial activities (El-Sakka, Soliman, & Abdullah, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-23-14-8-2-11(3-9-14)15-10-24-16(22-15)21-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJRISUWHSSRSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
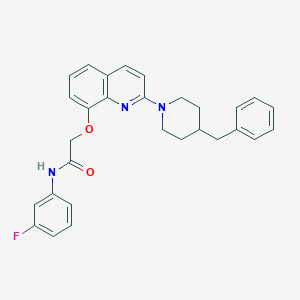
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)

![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
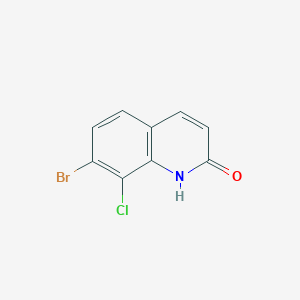
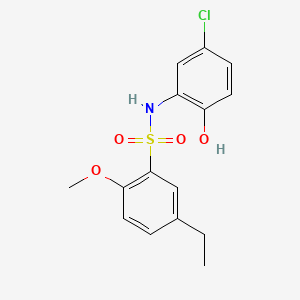
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
![7-Chloro-2-ethyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2380425.png)
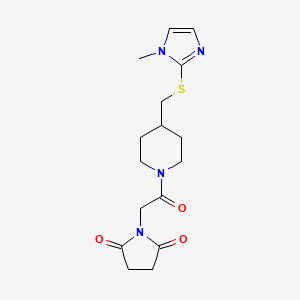
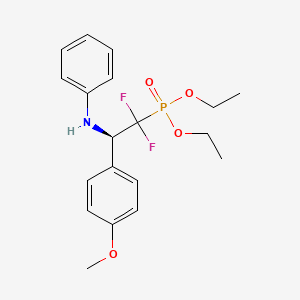
![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)
